molecular formula C15H25BN2O3 B14143354 3-(3-Heptyl-1-methylureido)phenylboronic acid CAS No. 877065-38-8

3-(3-Heptyl-1-methylureido)phenylboronic acid

Katalognummer: B14143354
CAS-Nummer: 877065-38-8
Molekulargewicht: 292.18 g/mol
InChI-Schlüssel: PIIAVDUOUINDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Heptyl-1-methylureido)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Heptyl-1-methylureido)phenylboronic acid typically involves the reaction of 3-aminoheptane with phenylboronic acid under specific conditions. The process may include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial use .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Heptyl-1-methylureido)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and amines. These products have significant applications in organic synthesis and medicinal chemistry .

Wirkmechanismus

The mechanism of action of 3-(3-Heptyl-1-methylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and allows the compound to act as a sensor or capture agent for diol-containing molecules. The molecular targets include various biomolecules such as nucleosides, catechols, and glycoproteins . The pathways involved in its action are primarily related to its binding affinity and selectivity for diol groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Heptyl-1-methylureido)phenylboronic acid is unique due to its heptyl group, which imparts specific hydrophobic properties and influences its interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial .

Eigenschaften

CAS-Nummer

877065-38-8

Molekularformel

C15H25BN2O3

Molekulargewicht

292.18 g/mol

IUPAC-Name

[3-[heptylcarbamoyl(methyl)amino]phenyl]boronic acid

InChI

InChI=1S/C15H25BN2O3/c1-3-4-5-6-7-11-17-15(19)18(2)14-10-8-9-13(12-14)16(20)21/h8-10,12,20-21H,3-7,11H2,1-2H3,(H,17,19)

InChI-Schlüssel

PIIAVDUOUINDAN-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)N(C)C(=O)NCCCCCCC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.